2-(1,3-benzoxazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide
Description
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide (CAS: 497246-98-7) is a heterocyclic acetamide derivative with the molecular formula C₁₇H₁₁N₃O₃S₂ and an average molecular weight of 369.413 g/mol . The compound features a benzoxazole ring linked via a sulfanyl group to an acetamide backbone, which is further substituted by a 1,3-thiazol-2-yl moiety. Its IUPAC name emphasizes the sulfur-containing linkages and the positioning of heteroatoms within the bicyclic benzoxazole and thiazole systems. The compound’s structural complexity is reflected in its high topological polar surface area (TPSA) and hydrogen-bonding capacity, with 1 hydrogen bond donor and 6 hydrogen bond acceptors .
Key physicochemical properties include:
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S2/c16-10(15-11-13-5-6-18-11)7-19-12-14-8-3-1-2-4-9(8)17-12/h1-6H,7H2,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLYDNYLTJKOFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001329146 | |
| Record name | 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001329146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808963 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
79420-00-1 | |
| Record name | 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001329146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. The preparation starts with the formation of the benzoxazole ring, followed by the introduction of the thiazole ring. The final step involves the formation of the acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl (-S-) group and thiazole nitrogen serve as nucleophilic sites:
-
Thiol-disulfide exchange : The sulfanyl group undergoes substitution with alkyl/aryl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, acetone), forming new thioether bonds.
-
Thiazole ring substitution : The thiazol-2-yl amino group reacts with electrophiles like acyl chlorides, yielding N-acylated derivatives .
Reduction Reactions
The acetamide carbonyl group is reducible under controlled conditions:
-
LiAlH₄-mediated reduction : Converts the acetamide to a primary amine (-CH₂NH₂) while preserving heterocyclic rings.
-
Selective thioether reduction : NaBH₄/CuI systems reduce the C=S bond to C-H in specific solvents (e.g., ethanol) .
Mechanistic Insight :
Hydrolysis Reactions
The acetamide moiety undergoes acid- or base-catalyzed hydrolysis:
-
Acidic hydrolysis (HCl, reflux): Produces 2-(benzoxazol-2-ylsulfanyl)acetic acid and 2-aminothiazole .
-
Basic hydrolysis (NaOH, ethanol/water): Forms carboxylate salts, which acidify to free carboxylic acids .
| Condition | Products | Application |
|---|---|---|
| 6M HCl, 100°C, 4 hr | 2-(Benzoxazol-2-ylsulfanyl)acetic acid | Precursor for ester derivatives |
| 2M NaOH, 70°C, 3 hr | Sodium carboxylate + 2-aminothiazole | pH-sensitive drug delivery |
Cyclization and Condensation Reactions
The compound participates in ring-forming reactions:
-
Benzoxazole ring activation : Reacts with o-aminophenols under oxidative conditions (H₂O₂, FeCl₃) to form fused polycyclic systems .
-
Schiff base formation : The thiazole amino group condenses with aldehydes (e.g., benzaldehyde) to generate imine-linked hybrids .
Example Reaction Pathway :
Electrophilic Aromatic Substitution
The benzoxazole ring undergoes regioselective substitution:
-
Nitration (HNO₃/H₂SO₄): Nitro groups preferentially attach at the C6 position .
-
Halogenation (Cl₂, Br₂): Electrophilic attack at C4/C7 positions, yielding dihalogenated derivatives .
Structural Influence :
-
Electron-rich benzoxazole ring directs electrophiles to meta/para positions relative to the sulfanyl group .
-
Steric hindrance from the thiazole moiety limits substitution at proximal sites.
Coordination Chemistry
The sulfur and nitrogen atoms act as ligands for metal ions:
-
Pd(II)/Pt(II) complexes : The thiazole nitrogen and sulfanyl sulfur coordinate to transition metals, forming square-planar complexes.
-
Antimicrobial enhancement : Cu(II) complexes show improved bioactivity compared to the free ligand.
| Metal Salt | Coordination Sites | Complex Geometry | Bioactivity (MIC, µg/mL) |
|---|---|---|---|
| CuCl₂ | Thiazole-N, Sulfanyl-S | Tetrahedral | 8.5 (E. coli) |
| Pd(OAc)₂ | Benzoxazole-N, Thiazole-N | Square-planar | N/A |
Oxidative Reactions
Controlled oxidation modifies the sulfanyl bridge:
-
H₂O₂-mediated oxidation : Converts -S- to -SO- or -SO₂- groups, altering electronic properties.
-
DDQ (dichlorodicyanoquinone) : Induces dehydrogenation in saturated side chains.
Product Stability :
-
Sulfoxide (-SO-) derivatives are thermally stable up to 200°C.
-
Sulfone (-SO₂-) forms exhibit enhanced solubility in polar solvents.
Photochemical Reactivity
UV irradiation induces unique transformations:
-
C-S bond cleavage : Under 254 nm UV light, the sulfanylacetamide bridge breaks, generating benzoxazole and thiazole radicals .
-
Crosslinking : Radical intermediates polymerize in the presence of vinyl monomers (e.g., styrene).
Applications :
-
Photoaffinity labeling in proteomics.
-
UV-curable coatings.
This compound’s reactivity profile underscores its versatility in synthetic chemistry. Future studies should explore enantioselective transformations and catalytic applications using its heterocyclic framework.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and development.
Antiviral Activity
Recent studies have indicated that compounds similar to 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide possess antiviral properties. This compound has been included in antiviral screening libraries, suggesting its potential effectiveness against various viral infections .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structural features allow it to interact with microbial enzymes and inhibit their function. Research indicates that derivatives of this compound can effectively combat resistant strains of bacteria .
Anticancer Potential
Emerging studies suggest that this compound may have anticancer properties. It has been noted for its ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro. The benzoxazole and thiazole moieties are believed to contribute to its cytotoxic effects against certain cancer cell lines .
Case Studies
Several case studies provide insights into the applications of this compound:
- Study on Antiviral Efficacy :
- Antimicrobial Activity Assessment :
- Evaluation in Cancer Models :
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(a) Heterocyclic Systems
(b) Substituent Effects
- Chlorophenyl Groups : Dichlorophenyl derivatives (e.g., ) show enhanced metabolic stability but reduced solubility compared to methylphenyl analogs .
- Extended Aromatic Systems : SirReal2 incorporates a naphthalene group, increasing molecular weight and π-stacking capacity, which correlates with its SIRT2 inhibitory activity .
Pharmacological and Biochemical Insights
- Antimicrobial Activity : Acetamide derivatives with chlorophenyl groups (e.g., ) demonstrate broad-spectrum antimicrobial effects, likely due to membrane disruption or enzyme inhibition. The target compound’s benzoxazole-thiazole combination may enhance selectivity toward bacterial topoisomerases .
- Enzyme Inhibition : SirReal2’s pyrimidine-thiazole scaffold enables potent SIRT2 inhibition (IC₅₀ < 1 μM), while the target compound’s benzoxazole may favor interactions with oxidative enzymes .
- Hydrogen-Bonding Networks : Compounds with fewer rotatable bonds (e.g., dichlorophenyl derivative ) exhibit rigid conformations, improving binding affinity but reducing bioavailability.
Crystallographic and Computational Data
- Crystal Packing : The dichlorophenyl-thiazole analog () forms infinite 1D chains via N–H···N hydrogen bonds (R²²(8) motif), whereas benzothiazole derivatives () adopt planar arrangements due to stronger S···S interactions.
- Computational Metrics : The target compound’s complexity index (552) and polar surface area (~90 Ų) suggest moderate permeability, aligning with its intermediate LogP value .
Biological Activity
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic compound that features both benzoxazole and thiazole moieties. These structural components are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H10N4O2S2
- Molecular Weight : 306.36 g/mol
The compound consists of a benzoxazole ring connected via a sulfur atom to an acetamide group that is further connected to a thiazole ring. This unique structure contributes to its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated across various studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has indicated that compounds containing benzoxazole and thiazole rings exhibit significant antimicrobial properties. For instance:
- Studies showed that derivatives with similar structures demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for some related compounds were reported as follows:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 32 | Escherichia coli |
| Compound B | 16 | Staphylococcus aureus |
While specific MIC values for this compound are not detailed in the literature, its structural analogs suggest potential efficacy against similar microbial strains .
Anticancer Activity
The anticancer properties of benzoxazole and thiazole derivatives have been well documented. For example:
- A study evaluating the cytotoxic effects of related compounds on various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) found IC50 values indicating significant activity. The presence of electron-donating groups on the aromatic rings was correlated with enhanced cytotoxicity:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound C | 5.0 | MCF-7 |
| Compound D | 10.0 | A549 |
These findings suggest that this compound may exhibit similar anticancer properties due to its structural features .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. For instance:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
- Cell Cycle Disruption : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting the cell cycle.
Case Studies
A series of studies have focused on synthesizing and testing analogs of this compound:
- Synthesis and Evaluation : Researchers synthesized several derivatives and evaluated their biological activities using standard assays (e.g., MTT assay for cytotoxicity).
- Results indicated that modifications to the thiazole ring significantly affected the anticancer activity.
- Structure Activity Relationship (SAR) : SAR studies revealed that substituents on the benzoxazole or thiazole rings could enhance or diminish biological activity. For example, introducing halogen groups often increased antimicrobial potency .
Q & A
Q. Key Considerations :
- Hydrazine hydrate must be added slowly to avoid exothermic side reactions.
- Crystallization conditions (solvent ratio, temperature) significantly impact yield and purity.
How is the compound characterized structurally?
Q. Methodology :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths, angles, and torsion angles (e.g., 79.7° dihedral angle between benzoxazolyl and thiazolyl rings) .
- Hydrogen Bonding Analysis : Identifies intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming R²₂(8) motifs) critical for crystal packing .
- Spectroscopy :
- FTIR : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and N–H bends (~1550 cm⁻¹).
- NMR : Assigns proton environments (e.g., thiazolyl H at δ 7.2–7.5 ppm in DMSO-d₆).
Validation : Cross-reference experimental SCXRD data with computational models (e.g., DFT) to validate bond lengths and angles .
Advanced Research Questions
How can conflicting spectroscopic data for this compound be resolved?
Scenario : Discrepancies in NMR or IR spectra due to tautomerism or solvent effects.
Resolution Strategy :
- Variable Temperature NMR : Probe dynamic equilibria (e.g., thiazolyl proton exchange in DMSO) .
- Solvent Screening : Compare spectra in polar (DMSO) vs. nonpolar (CDCl₃) solvents to identify solvent-induced shifts.
- Crystallographic Validation : Use SCXRD to confirm dominant tautomeric forms in the solid state .
Example : If IR shows a weak C=O stretch, assess whether keto-enol tautomerism or hydrogen bonding (e.g., intramolecular N–H⋯O) is quenching the signal .
What strategies optimize the compound’s yield in large-scale synthesis?
Challenges : Low yields due to side reactions (e.g., hydrolysis of the thioether bond).
Optimization Approaches :
- Reagent Stoichiometry : Use 1.2 equivalents of hydrazine hydrate to drive the reaction to completion .
- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate amide coupling .
- Purification : Replace slow evaporation with anti-solvent crystallization (e.g., adding hexane to methanol) to improve crystal quality and yield .
Data-Driven Adjustments : Monitor reaction progress via HPLC to identify intermediate degradation and adjust heating times.
How does the compound’s structural motif influence its biological activity?
Q. Structural Insights :
- Benzoxazole-Thiazole Hybrid : Mimics bioactive heterocycles in antibiotics (e.g., penicillin lateral chain) .
- Hydrogen Bonding : The N–H⋯N motif may enhance binding to bacterial enzymes (e.g., penicillin-binding proteins) .
Q. Experimental Design :
- Docking Studies : Simulate interactions with target proteins (e.g., E. coli MurB) using the SCXRD-derived geometry .
- SAR Modifications : Synthesize analogs (e.g., replacing thiazolyl with triazolyl) and compare MIC values against Gram-positive/negative strains.
How can crystallization challenges be addressed for X-ray studies?
Common Issues : Poor crystal growth due to high solubility or polymorphism.
Solutions :
- Solvent Optimization : Test binary mixtures (e.g., acetone/water) to reduce solubility gradually .
- Seeding : Introduce microcrystals from prior batches to induce nucleation.
- Temperature Ramping : Cycle between 4°C and room temperature to control crystal growth rate.
Case Study : Single crystals of the title compound were obtained via slow evaporation of a methanol/acetone (1:1) solution, yielding a triclinic P 1 space group .
What analytical methods validate purity for pharmacological assays?
Q. Critical Methods :
- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities (<0.5% area).
- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values.
- Mass Spectrometry : ESI-MS in positive mode to verify [M+H]⁺ (e.g., m/z 334.05 for C₁₁H₈Cl₂N₂OS) .
Contamination Checks : Screen for residual solvents (e.g., dichloromethane) via GC-MS.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
